molecular formula C16H29NO2 B12586444 Nona-1,4-dien-4-yl dipropan-2-ylcarbamate CAS No. 648927-76-8

Nona-1,4-dien-4-yl dipropan-2-ylcarbamate

Cat. No.: B12586444
CAS No.: 648927-76-8
M. Wt: 267.41 g/mol
InChI Key: CXKBCDXYSKTPLU-UHFFFAOYSA-N
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Description

Nona-1,4-dien-4-yl dipropan-2-ylcarbamate is a chemical compound with the molecular formula C13H21NO2 It is known for its unique structure, which includes a nonadiene backbone and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nona-1,4-dien-4-yl dipropan-2-ylcarbamate typically involves the reaction of nonadiene derivatives with isopropyl carbamate under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under controlled temperature and pressure to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Nona-1,4-dien-4-yl dipropan-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Nona-1,4-dien-4-yl dipropan-2-ylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Nona-1,4-dien-4-yl dipropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the nonadiene backbone may interact with hydrophobic pockets within proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nona-1,4-dien-4-yl dipropan-2-ylcarbamate stands out due to its specific combination of a nonadiene backbone and a dipropan-2-ylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

648927-76-8

Molecular Formula

C16H29NO2

Molecular Weight

267.41 g/mol

IUPAC Name

nona-1,4-dien-4-yl N,N-di(propan-2-yl)carbamate

InChI

InChI=1S/C16H29NO2/c1-7-9-10-12-15(11-8-2)19-16(18)17(13(3)4)14(5)6/h8,12-14H,2,7,9-11H2,1,3-6H3

InChI Key

CXKBCDXYSKTPLU-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(CC=C)OC(=O)N(C(C)C)C(C)C

Origin of Product

United States

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